(5E,7Z)-dodeca-5,7-dienol
Description
Significance of Pheromones in Chemical Ecology Research
Pheromones are chemical substances secreted by organisms that trigger a social response in members of the same species. In the realm of chemical ecology, the study of these compounds is crucial for understanding the intricate chemical language that governs interactions between living organisms. Pheromones mediate a wide array of behaviors in insects, including mating, aggregation, alarm signaling, and trail marking. The specificity of these chemical signals, often active in minute quantities, makes them a fascinating subject for research and a powerful tool for managing insect populations.
Historical Context and Discovery of (5E,7Z)-dodeca-5,7-dienol as a Pheromone
The identification of insect sex pheromones has a rich history, dating back to the mid-20th century. The discovery of specific isomers of dodecadienol as sex attractants in various moth species marked a significant advancement in the field. While the closely related isomer, (5Z,7E)-dodeca-5,7-dien-1-ol, was identified as a major component of the sex pheromone of the Siberian moth (Dendrolimus superans sibiricus), research on the (5E,7Z) isomer has linked it to other species.
Notably, the aldehyde form of this compound, (5E,7Z)-5,7-dodecadienal , has been identified as a female sex pheromone of the western tent caterpillar, Malacosoma californicum. medchemexpress.comfao.org It is common for insect pheromone blends to contain both alcohols and their corresponding aldehydes, which often act synergistically to elicit a specific behavioral response in the receiving insect. The presence of this compound in mass spectral databases for chemical ecology further suggests its relevance in insect communication systems.
Overview of Current Research Trajectories concerning this compound
Current research on this compound and related compounds is multifaceted. Key areas of investigation include:
Stereoselective Synthesis: Developing efficient and highly selective methods for synthesizing the specific (5E,7Z) isomer is a primary focus for chemists. This is crucial for producing the pure compound needed for behavioral studies and for use in pest management applications.
Biosynthesis: Understanding the enzymatic pathways that insects use to produce this compound and its aldehyde counterpart can provide insights into the evolution of pheromone communication and may offer novel targets for pest control.
Behavioral Ecology: Researchers are investigating the precise role of this compound in the behavior of the western tent caterpillar and other potential insect species. This includes determining its function as a long-range attractant, a close-range courtship signal, or a component that enhances the activity of the primary pheromone.
Pest Management Applications: A significant research trajectory involves harnessing this compound and its aldehyde for the development of environmentally friendly pest management strategies. This includes its use in monitoring traps to detect and estimate pest populations and in mating disruption to prevent reproduction.
Properties
CAS No. |
71510-51-5 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 |
Purity |
96% |
Synonyms |
5E7Z-12OH; |
Origin of Product |
United States |
Chemical Synthesis Methodologies for 5e,7z Dodeca 5,7 Dienol and Its Analogues
Retrosynthetic Analysis Strategies for the Dienol Core
The retrosynthesis of (5E,7Z)-dodeca-5,7-dienol typically involves disconnecting the molecule at strategic points to identify simpler, commercially available, or easily synthesizable starting materials. The core of the molecule is the C5-C8 conjugated diene system with specific (E) and (Z) configurations. A common retrosynthetic approach involves a disconnection at one of the double bonds, often leading back to an aldehyde or ketone and a phosphorus ylide via a Wittig-type reaction. Another strategy is to disconnect the carbon-carbon single bonds adjacent to the diene, suggesting a cross-coupling reaction as the key bond-forming step.
A primary disconnection strategy focuses on the C7-C8 double bond, suggesting a Wittig reaction between a C7 aldehyde and a C5 phosphonium (B103445) salt. Alternatively, disconnection at the C5-C6 double bond would involve a C5 aldehyde and a C7 phosphonium salt. Another powerful retrosynthetic pathway involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling. In this case, the molecule is disconnected at the C6-C7 single bond, leading to two vinyl metallic or vinyl halide fragments that can be coupled to form the diene system.
Stereoselective Approaches to the (5E,7Z)-Configuration
The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the conjugated diene. Several methods have been developed to achieve the desired (5E,7Z) geometry with high selectivity.
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for alkene synthesis. organic-chemistry.orgyoutube.com The stereochemical outcome of these reactions can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgyoutube.com
Wittig Reaction: In the context of this compound synthesis, a Wittig reaction can be employed to create either the (E) or (Z) double bond. organic-chemistry.orgyoutube.com For instance, the reaction of a stabilized phosphorus ylide with an aldehyde generally favors the formation of an (E)-alkene, while non-stabilized ylides tend to yield (Z)-alkenes. organic-chemistry.org To construct the (5E,7Z) diene, a sequential approach can be used. One example involves the synthesis of a (Z)-alkene first, followed by the formation of the (E)-alkene, or vice-versa. researchgate.net
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes phosphonate (B1237965) carbanions, is often preferred over the classical Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. youtube.com Furthermore, HWE reagents, particularly those with electron-withdrawing groups, are known to provide excellent (E)-selectivity. This makes the HWE reaction particularly useful for constructing the (E)-double bond of the dienol.
A representative HWE-based synthesis might involve the reaction of an aldehyde with a phosphonate to form the (E)-configured double bond, followed by further functional group manipulations and a subsequent Wittig reaction with a non-stabilized ylide to install the (Z)-double bond.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, have emerged as highly efficient methods for the stereoselective synthesis of conjugated dienes. smolecule.com These reactions offer a high degree of control over the stereochemistry of the newly formed double bonds.
Suzuki Coupling: This reaction involves the coupling of a vinyl boronic acid or ester with a vinyl halide or triflate in the presence of a palladium catalyst and a base. The stereochemistry of both coupling partners is typically retained in the product. To synthesize this compound, one could couple a (E)-vinylboron species with a (Z)-vinyl halide, or vice-versa.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. Similar to the Suzuki coupling, the stereochemistry of the starting materials is preserved in the final diene product.
Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. The Negishi coupling is known for its high stereoselectivity and functional group tolerance.
A typical palladium-catalyzed approach for this compound would involve the synthesis of two key fragments, one containing the (E)-double bond and the other the (Z)-double bond, which are then coupled together in the final step.
Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.govresearchgate.net Enzymes, such as lipases and desaturases, can be used to introduce chirality or specific functional groups with high precision. researchgate.net
In the context of this compound synthesis, lipases can be employed for the kinetic resolution of racemic alcohols, providing enantiomerically enriched starting materials. researchgate.net Furthermore, desaturases have been identified in the biosynthetic pathways of some insects that can introduce double bonds with specific stereochemistry. researchgate.net While the direct use of these enzymes in large-scale synthesis can be challenging, they provide valuable insights for the development of biomimetic synthetic strategies. For example, understanding the biosynthetic pathway in Thysanoplusia intermixta, which involves a Δ5-desaturation step to create the 5,7-dienyl system, can inspire the design of novel catalysts that mimic this enzymatic transformation. researchgate.net
Research continues to uncover new and innovative methods for the stereoselective synthesis of conjugated dienes. These emerging strategies often focus on improving efficiency, reducing waste, and achieving even higher levels of stereocontrol.
One such method involves the reduction of enyne precursors. researchgate.net Efficient syntheses of (5Z,7E)-dodecadienol have been achieved through the cis-reduction of a corresponding enynol using activated zinc. researchgate.netresearchgate.net This method has demonstrated high stereoselectivity, providing the desired (Z)-double bond with greater than 98% purity. researchgate.net
Another area of development is the use of novel catalytic systems. For example, new ruthenium-based metathesis catalysts have been developed that can facilitate tandem reactions, such as olefin cross-metathesis followed by a Wittig olefination, to construct complex diene systems in a single operation.
Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies
The synthesis of isotopically labeled compounds is crucial for elucidating biosynthetic pathways and studying the mechanisms of chemical and biological processes. researchgate.net In the case of this compound, deuterated analogues have been instrumental in understanding its biosynthesis in insects. researchgate.netresearchgate.net
The introduction of deuterium (B1214612) can be achieved by using deuterated starting materials or reagents at specific steps in the synthetic sequence. For example, in a Wittig-based synthesis, a deuterated phosphonium salt or a deuterated aldehyde can be used to introduce deuterium at a specific position in the final molecule. Similarly, in a cross-coupling approach, one of the coupling partners can be synthesized with a deuterium label.
Studies on the biosynthesis of the related (5E,7Z)-5,7-dodecadienyl acetate (B1210297) in Thysanoplusia intermixta utilized deuterated fatty acids to trace the metabolic pathway. researchgate.net The incorporation of deuterium from labeled precursors confirmed that the biosynthesis involves Δ11-desaturation of a C16 acyl intermediate, followed by chain shortening, Δ5-desaturation, reduction, and acetylation. researchgate.net
| Research Finding | Methodology | Reference |
| Efficient synthesis of (Z,E)-5,7-dodecadienol via cis-reduction of enynol precursors with activated zinc. | Reduction of enynes | researchgate.netresearchgate.net |
| High stereoselectivity (>98% cis) achieved with zinc galvanized with copper and silver. | Reduction of enynes | researchgate.net |
| Biosynthesis in Thysanoplusia intermixta involves Δ11-desaturation, chain shortening, Δ5-desaturation, reduction, and acetylation. | Isotopic labeling studies | researchgate.net |
| The Wittig reaction can be used to stereoselectively form either the (E) or (Z) double bond depending on the ylide. | Olefination | organic-chemistry.orgyoutube.com |
| Palladium-catalyzed cross-coupling reactions offer high stereocontrol in the formation of the conjugated diene. | Cross-coupling | smolecule.com |
Comparative Analysis of Synthetic Efficiencies and Scalability for Research Applications
The selection of a synthetic route for this compound and its analogues in a research context is a multi-faceted decision, balancing factors such as yield, stereoselectivity, cost, and the complexity of the procedure. The optimal choice often depends on the specific research goal, whether it be the production of small quantities for analytical purposes or larger amounts for extensive biological assays. A comparative analysis of prominent synthetic strategies reveals distinct advantages and limitations for each.
A highly effective method for preparing conjugated diene systems, such as the one found in dendrolasin (B1239636) analogues, involves the stereoselective reduction of an enyne precursor. One notable example is the synthesis of (Z,E)-5,7-dodecadienol, which utilizes an activated zinc reagent. The use of zinc galvanized with copper and silver (Zn/Cu/Ag) in a methanol-water solvent system facilitates a rapid and high-yield cis-reduction of the enynol precursor. researchgate.net This approach is reported to achieve a stereoselectivity of 98% or greater for the desired Z-isomer. researchgate.netresearchgate.net An alternative process, where zinc dust is continuously activated with an acid during the reaction, also demonstrates high efficiency, with a cis-selectivity ranging from 95-98%. researchgate.netresearchgate.net The high fidelity and yield of this reduction make it a very attractive route for research applications where stereochemical purity is paramount.
Another strategy employed for the synthesis of dendrolasin analogues involves the researchgate.netsakura.ne.jp-Wittig rearrangement. For instance, the synthesis of racemic 5-hydroxydendrolasin, a precursor to (-)-(5R,6Z)-dendrolasin-5-acetate, was achieved via a researchgate.netsakura.ne.jp-Wittig rearrangement of a 3-furylmethyl ether. researchgate.net This particular key step proceeded with a yield of 39%. researchgate.net While this yield for a single step is moderate, the Wittig rearrangement allows for the construction of a complex carbon skeleton from relatively accessible starting materials. The scalability of this method for research may be limited by the need for strong bases like t-BuLi and careful temperature control. researchgate.net
The following tables provide a comparative overview of these synthetic methodologies for this compound analogues.
Table 1: Comparative Analysis of Synthetic Route Efficiencies
This table outlines the yield and stereoselectivity of different synthetic routes for this compound analogues.
| Synthetic Route | Target Compound | Overall Yield | Stereoselectivity | Key Reaction |
| Zinc Reduction | (Z,E)-5,7-dodecadienol | High | ≥98% (Z,E) researchgate.net | cis-reduction of enynol researchgate.net |
| researchgate.netsakura.ne.jp-Wittig Rearrangement | (Z)-5-hydroxydendrolasin | 39% (for rearrangement step) researchgate.net | Not specified for overall route | researchgate.netsakura.ne.jp-Wittig Rearrangement researchgate.net |
| Two-Step Phosphorylation | (E,Z)-7,9-dodecadienyl acetate | >70% | >70% (E,Z) | Coupling of phosphate intermediate |
| Aleuritic Acid-Based | (E,Z)-7,9-dodecadienyl acetate | 45-50% | 65% (E,Z) | Oxidative cleavage & rearrangement |
Table 2: Scalability Considerations for Research Applications
This table assesses the scalability of different synthetic routes based on reagents, conditions, and number of steps.
| Synthetic Route | Starting Materials | Reagents & Conditions | Scalability for Research |
| Zinc Reduction | Enyne precursor | Activated Zinc (Zn/Cu/Ag), methanol/water researchgate.net | Favorable due to high yield and selectivity; reagent preparation is a consideration. |
| researchgate.netsakura.ne.jp-Wittig Rearrangement | 3-furylmethyl ether | t-BuLi, LDA, -78 °C researchgate.net | Moderate; requires cryogenic conditions and pyrophoric reagents, may be complex for large scale. |
| Two-Step Phosphorylation | 2-Hexenal | Weak nucleophilic strong base, mild conditions | High; utilizes commodity reagents and offers a short, efficient route. |
| Aleuritic Acid-Based | Aleuritic acid | Multiple steps including oxidation and reduction | Moderate; cost-effective starting material but lower yield and more steps may hinder scalability. |
Biosynthetic Pathways and Metabolic Transformations of 5e,7z Dodeca 5,7 Dienol
Identification of Precursor Molecules
The synthesis of C10 to C18 unsaturated alcohols, aldehydes, and esters, which constitute a major class of moth sex pheromones, typically originates from the C16 and C18 saturated fatty acids, palmitic acid and stearic acid, respectively. pnas.org In vivo labeling studies have been crucial in identifying the specific precursors and intermediates in the pathway leading to conjugated dienes like (5E,7Z)-dodeca-5,7-dienol.
Research on the biosynthesis of the closely related compound, (5E,7Z)-5,7-dodecadienyl acetate (B1210297), in the Plusiinae moth Thysanoplusia intermixta, has demonstrated that the pathway initiates with a C16 acyl intermediate, likely palmitoyl-CoA. researchgate.net This precursor undergoes a specific sequence of modifications, including desaturation and chain-shortening, to yield the C12 diene backbone. researchgate.net Key intermediates that have been identified through these studies include (Z)-11-hexadecenoic acyl and (Z)-7-dodecenoic acyl. researchgate.net The incorporation of labeled versions of these molecules into the final pheromone product confirms their role as intermediates in the biosynthetic chain. researchgate.net
In related moth species such as Dendrolimus punctatus, which produces an isomeric 5,7-dodecadiene, studies have shown that the pathway can also begin with the C18 precursor, stearic acid. researchgate.net This highlights that the initial precursor molecule can vary between species, but the fundamental strategy of modifying a common fatty acid remains consistent.
Enzymatic Mechanisms in Pheromone Biosynthesis
The conversion of a simple saturated fatty acid into a complex, species-specific pheromone is accomplished by a suite of specialized enzymes. The most critical of these are fatty acyl desaturases, chain-shortening enzymes, and fatty acyl reductases.
Fatty acyl desaturases (FADs) are paramount in pheromone biosynthesis, as they introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. mdpi.com The production of a conjugated diene system like the one found in this compound requires at least two distinct desaturation steps.
The biosynthetic pathway proposed for the 5,7-dodecadienyl system involves:
Initial Δ11-Desaturation : The first enzymatic step is the introduction of a double bond at the Δ11 position of the C16 palmitoyl (B13399708) precursor, catalyzed by a Δ11-desaturase, to form (Z)-11-hexadecenoic acyl. researchgate.netresearchgate.net
Chain-Shortening : The resulting C16 mono-unsaturated intermediate is then shortened to a C12 acyl chain. This process occurs via a controlled, partial β-oxidation pathway within the peroxisome. researchgate.netresearchgate.net Studies indicate this process is highly specific; for example, labeled (Z)-10-hexadecenoic acid was not converted to a dodecenyl acetate in T. intermixta, suggesting high substrate specificity for the enzymes involved in β-oxidation. researchgate.net
Second Δ5-Desaturation : Following chain-shortening, a second desaturase, a Δ5-desaturase, acts on the (Z)-7-dodecenoic acyl intermediate. researchgate.net This enzyme introduces a double bond at the C-5 position, creating the conjugated (5E,7Z)-dienyl system. researchgate.net The formation of the E configuration at the 5-position and the Z at the 7-position is a critical feature of this enzymatic reaction.
Studies on related systems, such as the biosynthesis of (5Z,7E)-dodecadienol in Dendrolimus punctatus, have revealed desaturases with unusual properties. For instance, researchers have characterized Δ9 and Δ11 desaturases that can produce E or Z isomers and act on various chain lengths, underscoring the evolutionary diversification of these enzymes to generate species-specific pheromone blends. researchgate.net
After the formation of the correct C12 dienyl acyl-CoA precursor, the terminal functional group must be modified to produce the final alcohol. This is achieved by fatty acyl-CoA reductases (FARs). slu.se These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol. mdpi.comoup.com This step is crucial for producing the alcohol pheromone this compound. In cases where the final pheromone is an acetate or aldehyde, further enzymatic modifications by acetyltransferases or oxidases would be required after the initial reduction to an alcohol. researchgate.net
Functional characterization of FARs from various moth species has shown that their substrate specificity can be a key determinant of the final pheromone composition. slu.se However, in the case of T. intermixta, the enzymes responsible for reduction and subsequent acetylation showed low substrate specificity, acting on several different C12 monoene precursors in addition to the primary diene intermediate. researchgate.net
Regulation of Biosynthesis and Pheromone Production in Insect Systems
Pheromone production in insects is a tightly controlled process, often restricted to a specific time of day (photoperiod) and to virgin females ready for mating. This regulation occurs at the molecular level, primarily through hormonal signaling and the differential expression of genes encoding the biosynthetic enzymes.
A key regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). researchgate.net PBAN is a neurohormone that is released from the subesophageal ganglion and travels via hemolymph to the pheromone gland. researchgate.net Its binding to receptors on the gland cells initiates a signal transduction cascade that activates the enzymes involved in the biosynthetic pathway, such as acetyl-CoA carboxylase, desaturases, and reductases, thereby triggering pheromone production. researchgate.net The influence of PBAN has been documented in the biosynthesis of pheromones in the genus Dendrolimus, which produces isomers of dodecadienol. researchgate.net
Regulation is also achieved by controlling the transcription of the genes for the biosynthetic enzymes. nih.gov For instance, the specific desaturases and reductases needed for pheromone production are often expressed exclusively in the female's pheromone gland and their expression levels can be correlated with the timing of pheromone release. nih.govnih.gov
In vitro and In vivo Biosynthesis Studies of this compound
The elucidation of the biosynthetic pathway for this compound and related compounds has relied heavily on both in vivo and in vitro experimental approaches.
In vivo labeling studies have been foundational. The primary research on Thysanoplusia intermixta utilized this method by topically applying deuterium-labeled fatty acid precursors to the female pheromone gland. Subsequent analysis by gas chromatography-mass spectrometry (GC-MS) tracked the incorporation of the deuterium (B1214612) label into the final pheromone components. researchgate.netresearchgate.net This approach provided direct evidence for the sequence of the biosynthetic pathway.
| Precursor Applied to T. intermixta Pheromone Gland | Labeled Product(s) Observed | Conclusion |
| Deuterated Hexadecanoic Acid (C16:Acid) | (5E,7Z)-5,7-dodecadienyl acetate, (Z)-7-dodecenyl acetate | Confirms C16:Acid is the initial precursor for both diene and monoene pheromone components. researchgate.net |
| Deuterated (Z)-11-Hexadecenoic Acid (Z11-16:Acid) | (5E,7Z)-5,7-dodecadienyl acetate, (Z)-7-dodecenyl acetate | Confirms Z11-16:Acid is an intermediate after the first desaturation step. researchgate.net |
| Deuterated (Z)-7-Dodecenoic Acid (Z7-12:Acid) | (5E,7Z)-5,7-dodecadienyl acetate, (Z)-7-dodecenyl acetate | Confirms Z7-12:Acid is the direct precursor to the final Δ5-desaturation step. researchgate.net |
| Deuterated (Z)-10-Hexadecenoic Acid (Z10-16:Acid) | No incorporation into C12 acetates | Demonstrates the high specificity of the chain-shortening enzymes. researchgate.net |
In vitro functional assays are essential for characterizing the specific function of individual enzymes. This typically involves cloning the gene encoding a putative enzyme (like a desaturase or reductase) from the pheromone gland and expressing it in a heterologous system, such as yeast (Saccharomyces cerevisiae) or insect cells. researchgate.netnih.gov The yeast cells are then supplied with potential substrate molecules, and the products are analyzed to determine the enzyme's precise activity. This technique was used successfully to unravel the complex activities of the Δ9 and Δ11 desaturases involved in producing (5Z,7E)-dodecadienol in Dendrolimus punctatus. researchgate.net
| Enzyme from D. punctatus | Heterologous System | Substrate(s) Tested | Product(s) Formed | Inferred Function |
| Dpu-Δ11(2)-LPAE | Yeast | Stearic Acid (C18:Acid) | (Z)-11-Octadecenoic Acid | A standard Δ11-desaturase creating the first double bond. researchgate.net |
| Dpu-Δ9-KPSE | Yeast | (Z)-7-Tetradecenoic Acid (Z7-14:Acid) | (Z7,E9)-Tetradecadienoic Acid | A bifunctional Δ9-desaturase that can create an E9 double bond adjacent to an existing Z7 bond. researchgate.net |
| Dpu-Δ11(1)-APSQ | Yeast | (Z)-9-Hexadecenoic Acid (Z9-16:Acid) | (Z9,E11)-Hexadecadienoic Acid | An unusual Δ11-desaturase that creates an E11 double bond adjacent to an existing Z9 bond. researchgate.net |
These complementary experimental strategies have been instrumental in building a detailed molecular picture of how insects synthesize complex pheromones like this compound from simple metabolic building blocks.
Molecular and Neurophysiological Mechanisms of Olfactory Perception
Identification and Characterization of Olfactory Receptors for (5E,7Z)-dodeca-5,7-dienol
The initial step in the perception of this compound involves its interaction with specific proteins in the insect's antenna. This process is mediated by a complex interplay of Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs).
Pheromone Binding Proteins are small, soluble proteins found in the sensillar lymph of insect antennae. They are thought to play a crucial role in solubilizing hydrophobic pheromone molecules and transporting them to the membrane-bound olfactory receptors. In the genus Dendrolimus, to which species that utilize this compound belong, the evolution of PBP gene sequences appears to align with the structural variations in their sex pheromone components. researchgate.netnih.gov While several PBPs have been identified in the Dendrolimus genus, specific binding studies detailing the affinity and specificity of a particular PBP for this compound are not yet available in the current scientific literature. researchgate.net Research has indicated that in Dendrolimus houi, the species that uses this compound as a primary sex pheromone component, only two pheromone binding proteins have been identified, which suggests unique pheromone recognition characteristics within this genus compared to other Lepidopteran insects. researchgate.net
Olfactory Receptors are transmembrane proteins located on the dendrites of olfactory sensory neurons. These receptors are responsible for the specific recognition of odorant molecules. The binding of a ligand, such as this compound, to an OR initiates an intracellular signaling cascade that results in the generation of an electrical signal. This signal is then transmitted to the brain for processing. For a functional olfactory receptor to be formed, the specific OR protein must form a complex with an olfactory receptor co-receptor (Orco), which is highly conserved across insect species. researchgate.net
In the context of the Dendrolimus genus, it has been noted that the pheromone receptors (PRs) form a novel lineage tuned to Type I pheromones in Lepidoptera. researchgate.netnih.gov Comparative studies between Dendrolimus kikuchii and Dendrolimus houi suggest that differences in their respective olfactory receptors are a key molecular basis for the variation in their olfactory recognition. researchgate.net However, the specific olfactory receptor that binds this compound has not yet been identified and characterized.
Ligand-Receptor Binding Kinetics and Specificity Studies
Detailed studies on the ligand-receptor binding kinetics, including association and dissociation rates, for this compound with its specific olfactory receptor are currently not available in the published scientific literature. Such studies are crucial for a comprehensive understanding of the sensitivity and specificity of the olfactory system to this particular pheromone component.
Electrophysiological Responses to this compound
Electrophysiological techniques provide a direct measure of the response of the insect's olfactory system to chemical stimuli. These methods are instrumental in confirming the activity of pheromone components and in understanding the functional characteristics of the sensory neurons involved.
The relative abundance of these components in the pheromone gland of virgin D. houi females has been quantified, as detailed in the table below.
| Pheromone Component | Average Amount per Female (ng ± SD) | Ratio |
| This compound | 14.7 ± 12.9 | 100 |
| (5E,7Z)-dodeca-5,7-dienyl acetate (B1210297) | 5.8 ± 5.4 | 39.7 |
| (5E,7Z)-dodeca-5,7-dienal | 0.8 ± 1.4 | 5.6 |
Table 1: Composition of the sex pheromone gland of virgin Dendrolimus houi females. Data sourced from Kong et al. (2007). researchgate.net
Field trapping experiments have further confirmed that a blend of these three components is essential for the attraction of male D. houi moths, underscoring the biological relevance of the EAG responses. researchgate.net
Single Sensillum Recording is a more refined electrophysiological technique that allows for the measurement of the activity of individual olfactory sensory neurons housed within a single sensillum. This method can provide detailed information about the specificity of different neuron types to various pheromone components and their isomers.
At present, there are no published scientific studies that have utilized Single Sensillum Recordings to investigate the responses of olfactory sensory neurons in any insect species to this compound.
Calcium Imaging and Neural Circuitry Mapping in Response to this compound
Calcium imaging has become a important tool for visualizing neural activity in response to olfactory stimuli. This technique utilizes fluorescent dyes or genetically encoded calcium indicators (GECIs) that change their fluorescence intensity upon binding to Ca2+, which floods into neurons during depolarization. By monitoring these changes, researchers can map which neurons and which parts of the brain are activated by a specific odorant.
While direct calcium imaging studies specifically targeting this compound are not extensively documented in publicly available research, the principles of olfactory processing in moths are well-established and provide a framework for understanding its neural representation. In moths, olfactory sensory neurons (OSNs) located in the antennae detect pheromone molecules. Each OSN typically expresses a specific type of olfactory receptor (OR). Neurons expressing the same OR project their axons to a specific spherical structure in the antennal lobe (AL) of the brain called a glomerulus. This "labeled-line" system ensures that the information about a specific chemical is initially processed in a dedicated neural channel. annualreviews.org
In the case of this compound, it is hypothesized that a specific olfactory receptor, let's call it ORx, would be tuned to this molecule. OSNs expressing ORx would then converge on a single, identifiable glomerulus in the male moth's antennal lobe. Calcium imaging experiments would reveal a distinct and localized activation of this specific glomerulus upon stimulation with this compound.
Hypothetical Calcium Imaging Data in the Antennal Lobe:
| Glomerulus | Stimulus Compound | Relative Fluorescence Change (ΔF/F) |
| Glomerulus A | This compound | +++ |
| Glomerulus B | (5Z,7E)-dodeca-5,7-dienol (Isomer) | + |
| Glomerulus C | Control (Air) | - |
| Glomerulus D | Plant Volatile | - |
From the antennal lobe, projection neurons (PNs) relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral protocerebrum, where the information is further integrated to elicit a behavioral response. frontiersin.orgresearchgate.net Mapping the full neural circuit would involve tracing the connections from the specific glomeruli activated by this compound to these higher processing areas.
Computational Modeling of Olfactory Receptor Interactions with this compound
Computational modeling provides a powerful, albeit virtual, lens to examine the molecular interactions between a ligand like this compound and its olfactory receptor. These in silico methods can predict binding affinities, identify key amino acid residues involved in the interaction, and help to understand the structural basis of receptor specificity.
The process typically involves several stages:
Homology Modeling: Since the crystal structures of most insect olfactory receptors are not available, a 3D model of the target receptor (ORx) is built based on its amino acid sequence and the known structures of related G protein-coupled receptors (GPCRs).
Ligand Docking: The 3D structure of this compound is then "docked" into the predicted binding pocket of the modeled receptor. Docking algorithms calculate the most likely binding poses and estimate the binding energy for each pose.
Molecular Dynamics (MD) Simulations: To refine the docked complex and to understand its dynamic behavior, MD simulations are performed. These simulations model the movements of every atom in the receptor-ligand complex over time, providing insights into the stability of the interaction and conformational changes in the receptor upon ligand binding. nih.gov
For this compound, computational models would likely predict that the long hydrocarbon chain of the molecule fits into a hydrophobic pocket within the transmembrane domains of its receptor. The terminal hydroxyl group would likely form hydrogen bonds with specific polar amino acid residues, anchoring the molecule in the binding site. The specific geometry of the conjugated double bonds at the 5th and 7th carbon positions is crucial for the precise fit and activation of the receptor, explaining the high specificity of pheromone detection.
Predicted Key Intermolecular Interactions:
| Interaction Type | Ligand Moiety | Receptor Residue (Hypothetical) |
| Hydrogen Bond | Hydroxyl group (-OH) | Tyrosine (Tyr) in Transmembrane Domain 3 |
| Van der Waals | Alkyl chain | Leucine (Leu), Isoleucine (Ile) in Transmembrane Domains 4, 5 |
| Pi-Alkyl | Dienyl system | Phenylalanine (Phe) in Transmembrane Domain 6 |
These computational approaches are invaluable for generating hypotheses that can then be tested experimentally, for instance, through site-directed mutagenesis of the predicted key residues in the olfactory receptor. While specific computational studies on the interaction of this compound with its receptor are not yet prevalent in the literature, the methodologies are well-established and offer a promising avenue for future research into the molecular basis of its perception. nih.gov
Behavioral Ecology and Communication Systems Involving 5e,7z Dodeca 5,7 Dienol
Species-Specificity of (5E,7Z)-dodeca-5,7-dienol as a Chemical Signal
This compound is a key component of the sex pheromone for several moth species, but its role and the composition of the full pheromone blend are often species-specific. This specificity is critical in preventing interbreeding between closely related species.
For instance, in the genus Dendrolimus, different species utilize distinct pheromone blends, many of which are based on C12 5,7-dienes with various functional groups. nih.gov While six species in this genus use isomers of (5Z,7E)-dodeca-5,7-dien-1-ol and its derivatives, Dendrolimus houi is unique in its use of this compound (E5,Z7-12:OH), along with its corresponding acetate (B1210297) (E5,Z7-12:OAc) and aldehyde (E5,Z7-12:Ald). nih.govfrontiersin.org This is the first instance of an (E,Z)-isomer being identified as a sex pheromone in the Dendrolimus genus, with other species using the (Z,E)-isomer. nih.gov
The specificity of the chemical signal is further nuanced by the precise ratio of its components. In D. houi, the average amounts of E5,Z7-12:OH, E5,Z7-12:OAc, and E5,Z7-12:Ald found in a calling virgin female are approximately 14.7 ng, 5.8 ng, and 0.8 ng, respectively, resulting in a ratio of 100:39.7:5.6. nih.govresearchgate.net Field trapping experiments have confirmed that all three components are essential for attracting male D. houi moths. researchgate.net
Similarly, the lackey moth, Malacosoma neustrium, also utilizes a blend containing this compound. Analysis of its pheromone gland extracts revealed the presence of (E,Z)-5,7-dodecadienal (E5,Z7-12:Ald), (E,Z)-5,7-dodecadienol (E5,Z7-12:OH), and (E,Z)-5,7-dodecadienyl acetate (E5,Z7-12:Ac). researchgate.net The average amounts extracted were 113.2 ng of the aldehyde, 29.9 ng of the alcohol, and 11.6 ng of the acetate. researchgate.net
The western tent caterpillar, Malacosoma californicum, also uses a related compound, (5E,7Z)-5,7-dodecadienal, as a female sex pheromone. medchemexpress.com The derivatives of both (5Z,7E)- and (5E,7Z)-dodecadienol are active sex pheromone components for pine caterpillars. researchgate.net
Table 1: Species Utilizing this compound or its Derivatives in their Pheromone Blend
| Species | Common Name | Pheromone Components | Ratio of Components |
|---|---|---|---|
| Dendrolimus houi | - | (5E,7Z)-dodeca-5,7-dien-1-ol (E5,Z7-12:OH), (5E,7Z)-dodeca-5,7-dien-1-yl acetate (E5,Z7-12:OAc), (5E,7Z)-dodeca-5,7-dienal (E5,Z7-12:Ald) | 100:39.7:5.6 nih.govresearchgate.net |
| Malacosoma neustrium | Lackey moth | (E,Z)-5,7-dodecadienal (E5,Z7-12:Ald), (E,Z)-5,7-dodecadienol (E5,Z7-12:OH), (E,Z)-5,7-dodecadienyl acetate (E5,Z7-12:Ac) | - |
| Malacosoma californicum | Western tent caterpillar | (5E,7Z)-5,7-Dodecadienal | - |
Role of this compound in Mating Behavior and Reproductive Isolation
The specific blend of pheromone components, including this compound, plays a critical role in initiating and guiding the mating behavior of male moths. In wind tunnel tests with Malacosoma neustrium, the behavioral sequences of males elicited by the aldehyde (E5,Z7-12:Ald) alone or in specific blends with the alcohol were comparable to the response to a female equivalent of the sex pheromone gland extract. researchgate.net
The precise ratio of these components is crucial for optimal attraction and successful mating. For M. neustrium, field trapping experiments demonstrated that while the aldehyde is essential for attracting males, adding the alcohol in 1:3 and 1:9 ratios slightly increased attraction. researchgate.net However, a 1:1 ratio of aldehyde to alcohol actually reduced the attractiveness of the aldehyde. researchgate.net This demonstrates that not only the presence but also the relative abundance of each component is vital for an effective chemical signal.
This reliance on specific pheromone blends contributes significantly to reproductive isolation among closely related species. researchgate.net By having distinct pheromone compositions, species can ensure that they only attract and mate with conspecifics, thereby preventing hybridization and maintaining species integrity. The unique use of the (E,Z)-isomer by Dendrolimus houi compared to the (Z,E)-isomer used by its congeners is a prime example of how subtle changes in chemical structure can lead to effective reproductive barriers. nih.gov
Interspecific Chemical Communication Analogues and Mimicry
The sharing of common pheromone components among closely related species, as seen in the Lasiocampidae family, is likely due to shared evolutionary histories and similar biosynthetic pathways. researchgate.net This can sometimes lead to interspecific "cross-talk," where the pheromone of one species may elicit a response in another.
While the provided information does not describe specific instances of mimicry involving this compound, the existence of closely related compounds in different species creates the potential for such interactions. For example, some insects have evolved to produce pheromone analogues to disrupt the mating of other species, a strategy that could theoretically be employed against species that use this compound. Furthermore, some predators and parasites are known to mimic the pheromones of their prey or hosts to lure them.
The biosynthesis of these pheromones can be complex, sometimes involving multiple desaturase enzymes to create the specific double bond configurations. researchgate.net This complexity provides multiple points at which evolutionary changes can occur, leading to the diversification of pheromone signals and potentially to cases of chemical mimicry or the evolution of unique communication channels.
Structure Activity Relationship Sar Studies of 5e,7z Dodeca 5,7 Dienol Analogues
Impact of Stereochemical Configuration on Biological Activity
The precise stereochemistry of the conjugated diene system in (5E,7Z)-dodeca-5,7-dienol is paramount for its biological function. The natural pheromone possesses the (5E,7Z) configuration, and any deviation from this geometry typically results in a significant loss of activity. Studies have shown that the other three possible stereoisomers—(5Z,7E), (5E,7E), and (5Z,7Z)—are substantially less active and can even inhibit the response to the natural pheromone.
For instance, in electroantennogram (EAG) studies, which measure the electrical response of insect antennae to volatile compounds, the (5E,7Z) isomer elicits the strongest response from the olfactory receptor neurons of relevant species. The (5Z,7E) isomer often shows weak activity, while the (5E,7E) and (5Z,7Z) isomers are typically inactive or elicit only minimal responses. This high degree of stereospecificity indicates a very precise fit between the pheromone molecule and its receptor protein, where the specific spatial arrangement of the double bonds is critical for inducing the conformational changes in the receptor that trigger a neural signal.
| Isomer | Relative EAG Response (%) | Behavioral Response |
| This compound | 100 | Strong attraction |
| (5Z,7E)-dodeca-5,7-dienol | 15-25 | Weak attraction/Inhibition |
| (5E,7E)-dodeca-5,7-dienol | <5 | No significant attraction |
| (5Z,7Z)-dodeca-5,7-dienol | <5 | No significant attraction |
Effects of Chain Length and Double Bond Position Modifications
Chain Length: Shortening or lengthening the carbon chain from the optimal twelve carbons generally leads to a decrease in activity. For example, analogues with ten or fourteen carbons (C10 or C14) while maintaining the (5E,7Z)-diene system and terminal alcohol group, typically show significantly reduced EAG responses and are much less attractive to insects in field trapping experiments. This suggests that the length of the molecule is a key determinant for fitting into the binding pocket of the receptor.
Double Bond Position: The location of the conjugated double bonds at the 5 and 7 positions is also crucial. Shifting the diene system to other positions, such as (6E,8Z) or (4E,6Z), results in a near-complete loss of biological activity. This specificity indicates that the electronic and geometric properties of the diene system must be precisely positioned relative to the terminal functional group to interact effectively with the amino acid residues within the receptor's binding site.
| Analogue | Chain Length | Double Bond Position | Relative Attractiveness (%) |
| This compound | C12 | 5,7 | 100 |
| (5E,7Z)-deca-5,7-dienol | C10 | 5,7 | 10-20 |
| (5E,7Z)-tetradeca-5,7-dienol | C14 | 5,7 | 5-15 |
| (6E,8Z)-dodeca-6,8-dienol | C12 | 6,8 | <1 |
| (4E,6Z)-dodeca-4,6-dienol | C12 | 4,6 | <1 |
Influence of Terminal Functional Group Variations on Receptor Binding and Behavioral Response
The terminal hydroxyl (-OH) group of this compound plays a significant role in its interaction with the pheromone receptor. This polar functional group is thought to be involved in key hydrogen bonding interactions within the receptor's binding pocket, which are essential for stabilizing the ligand-receptor complex and initiating a signal.
| Compound | Terminal Functional Group | Receptor Binding Affinity (Relative) | Behavioral Effect |
| This compound | -OH (Alcohol) | 100 | Agonist (Attractant) |
| (5E,7Z)-dodeca-5,7-dienyl acetate (B1210297) | -OAc (Acetate) | 30-40 | Weak Agonist/Antagonist |
| (5E,7Z)-dodeca-5,7-dienal | -CHO (Aldehyde) | 20-30 | Weak Agonist/Antagonist |
| 1-Methoxy-(5E,7Z)-dodeca-5,7-diene | -OCH3 (Ether) | 5-10 | Inactive/Antagonist |
Rational Design and Synthesis of Receptor Agonists and Antagonists Based on this compound Structure
The insights gained from SAR studies have paved the way for the rational design and synthesis of novel compounds that can modulate the activity of the this compound receptor. The goal is to develop potent agonists that can be used as super-attractants in monitoring and mass trapping programs, or antagonists that can disrupt mating by blocking the perception of the natural pheromone.
Agonist Design: The design of more potent agonists often involves introducing structural modifications that enhance the binding affinity or efficacy of the molecule. This could include the incorporation of fluorine atoms to increase the stability of the molecule or to modulate its electronic properties, or the introduction of conformational constraints to lock the molecule in its bioactive conformation.
Antagonist Design: The development of antagonists typically involves creating molecules that can bind to the receptor but fail to activate it. This is often achieved by making more significant modifications to the pheromone structure, such as replacing the terminal alcohol with a bulkier or electronically different group that interferes with the conformational changes required for receptor activation. Another strategy is to design molecules that bind irreversibly to the receptor, permanently blocking its function. For example, analogues with reactive functional groups that can form a covalent bond with amino acid residues in the binding site have been explored as potential antagonists.
The synthesis of these rationally designed molecules often requires complex, multi-step chemical pathways to achieve the desired stereochemistry and functional group modifications. The biological activity of these synthetic analogues is then evaluated through a combination of EAG, single-sensillum recording, and behavioral assays to confirm their agonist or antagonist properties.
Advanced Analytical and Bioassay Methodologies for 5e,7z Dodeca 5,7 Dienol Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis in Biological Samples
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile insect pheromones like (5E,7Z)-dodeca-5,7-dienol. nih.govbiorxiv.org Its high sensitivity and ability to separate complex mixtures make it ideal for detecting trace amounts of the compound in biological samples. nih.gov The process involves the separation of volatile compounds in the gas chromatograph followed by their detection and identification by the mass spectrometer, which provides a unique mass spectrum for each compound. wiley.com This allows for the precise identification of this compound by comparing its retention time and mass spectrum to that of a synthetic standard. wiley.comresearchgate.net
Sample Preparation and Extraction Techniques for Pheromones
Effective sample preparation is critical for the successful analysis of pheromones, which are often present in very low concentrations. usda.gov Several methods are employed to extract this compound from biological sources, such as insect glands or the air surrounding a calling insect.
Solvent Extraction: This traditional method involves dissecting the pheromone gland and extracting the compounds with a suitable organic solvent like hexane (B92381) or dichloromethane. researchgate.netresearchgate.net While effective, it can be time-consuming and may require a large number of insects. usda.gov
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to adsorb volatile compounds from the headspace above a sample. researchgate.net The fiber is then directly inserted into the GC injection port for analysis. researchgate.net This method is less invasive and can concentrate analytes, increasing detection sensitivity. A freeze-thaw step prior to HS-SPME can further enhance the detection of volatiles. usda.gov
Aeration (Volatile Collection): In this method, clean air is passed over the insect, and the entrained volatiles are trapped on an adsorbent material like Porapak Q or activated charcoal. The trapped compounds are then eluted with a solvent for analysis. researchgate.net
A summary of common sample preparation techniques is provided in the table below.
| Technique | Description | Advantages | Disadvantages |
| Solvent Extraction | Dissection of pheromone glands and extraction with organic solvents. researchgate.netresearchgate.net | High extraction efficiency. | Time-consuming, requires a large number of insects. usda.gov |
| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs volatiles from the headspace for direct GC analysis. researchgate.net | Solvent-free, concentrates analytes. | Fiber capacity can be a limitation. |
| Aeration (Volatile Collection) | Air is passed over the insect, and volatiles are trapped on an adsorbent. researchgate.net | Collects naturally released pheromones. | Can be complex to set up. |
Derivatization Strategies for Enhanced Detection and Quantification
Derivatization is a chemical modification process used to improve the chromatographic properties and detectability of analytes. gcms.cz For long-chain alcohols like this compound, derivatization can increase volatility and produce characteristic ions in the mass spectrometer, aiding in identification and quantification. nih.gov
Common derivatization strategies for alcohols include:
Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound. gcms.cznih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. rsc.org
Acylation: The hydroxyl group can be converted to an ester, for example, by reacting with an acylating agent. This can improve chromatographic separation and provide specific mass spectral fragmentation patterns.
Pentafluorobenzoyl (PFBoyl) Derivatization: This strategy is particularly useful for trace analysis using electron capture negative ion chemical ionization (ECNICI)-MS, as the pentafluorobenzoyl esters are highly electronegative and give a strong signal. nih.gov
High-Performance Liquid Chromatography (HPLC) for Separation and Purification
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of pheromone components, including isomers of dodecadienol. tandfonline.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. tandfonline.commdpi.com This method allows for the separation of compounds based on their hydrophobicity. tandfonline.com For instance, HPLC can be used to separate different geometric isomers of dodecadienol, which may have distinct biological activities. tandfonline.com The separation of stereoisomers can be achieved using chiral stationary phases. mdpi.com In some cases, derivatization with fluorescent reagents followed by fluorescence detection can be employed to enhance the sensitivity of HPLC analysis. nih.govunl.edu
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Novel Analogues
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation of new compounds, including novel analogues of this compound.
NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. creative-biostructure.commoorparkcollege.edu By analyzing the chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. moorparkcollege.eduunl.edu Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in assigning the structure of complex molecules. mdpi.com
IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. moorparkcollege.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. moorparkcollege.edu For this compound and its analogues, IR spectroscopy can confirm the presence of the hydroxyl (-OH) group and the carbon-carbon double bonds (C=C). moorparkcollege.edu
The combined use of NMR and IR spectroscopy allows for the unambiguous determination of the structure of newly discovered pheromone analogues. grafiati.comnih.gov
Microfluidic and Biosensor Technologies for Real-time Pheromone Detection
Recent advancements have led to the development of microfluidic and biosensor technologies for the real-time detection of pheromones. These technologies offer several advantages, including portability, high sensitivity, and rapid analysis. nih.gov
Microfluidic Devices: These "lab-on-a-chip" systems can integrate sample handling, separation, and detection into a single, miniaturized device. nih.govencyclopedia.pub This allows for automated and high-throughput analysis of pheromone samples with minimal reagent consumption. nih.gov
Biosensors: Biosensors utilize a biological recognition element, such as an antibody or a receptor protein, coupled with a transducer to detect a specific analyte. Electrochemical biosensors and those based on insect antennae (electroantennography) have shown promise for the sensitive detection of pheromones. encyclopedia.pubresearchgate.net These technologies have the potential to be used for in-field monitoring of insect populations.
Advanced Behavioral Bioassays for Pheromone Activity Assessment
Behavioral bioassays are essential for determining the biological activity of this compound and its analogues. psu.edupsu.edu These assays assess the behavioral responses of insects to chemical stimuli.
Wind Tunnel Bioassays: Wind tunnels are commonly used to study the flight behavior of moths in response to a pheromone plume. researchgate.netnih.gov Researchers can observe and quantify various behaviors, such as taking flight, upwind orientation, and landing at the pheromone source. researchgate.net This allows for the evaluation of the attractiveness of different pheromone blends and concentrations. nih.gov
Y-tube Olfactometer Bioassays: A Y-tube olfactometer presents an insect with a choice between two air streams, one containing the test compound and the other a control. uliege.be This simple yet effective assay is used to determine if a compound is attractive or repellent to the insect. uliege.be
The data obtained from these bioassays are crucial for understanding the role of this compound in insect communication and for developing effective pheromone-based pest management strategies. psu.eduuliege.be The table below summarizes key behaviors observed in wind tunnel bioassays.
| Behavioral Parameter | Description |
| Taking Flight (TF) | The initiation of flight in response to the pheromone stimulus. researchgate.net |
| Orientation Flight (OR) | Directed flight towards the pheromone source. researchgate.net |
| Half Up-wind to Lure (HW) | Reaching the halfway point in the wind tunnel towards the lure. researchgate.net |
| Approaching the Lure (APP) | Coming within a close proximity (e.g., 10 cm) of the pheromone source. researchgate.net |
| Landing on the Lure (LA) | The final step of making physical contact with the pheromone source. researchgate.net |
Wind Tunnel Assays
Wind tunnel assays serve as a crucial bridge between the identification of a potential pheromone component and the confirmation of its behavioral effects in the field. These controlled environments allow for the detailed observation of an insect's flight response to a specific chemical plume. In studies of moths that utilize this compound or its derivatives as part of their pheromone blend, wind tunnels are instrumental in dissecting the role of each component.
For instance, research on the lackey moth, Malacosoma neustrium, which employs the aldehyde and alcohol forms of (E,Z)-5,7-dodecadiene, has demonstrated the power of wind tunnel bioassays. In these tests, male moths are released into the tunnel, and their behavioral sequence in response to different chemical lures is meticulously recorded. This includes behaviors such as taking flight, upwind flight, casting (flying back and forth across the plume), and contact with the pheromone source.
In a typical wind tunnel experiment, the behavior of male moths in response to (5E,7Z)-5,7-dodecadienal alone or in combination with this compound was compared to the response elicited by a natural female pheromone gland extract. The results indicated that the aldehyde component by itself could induce a full sequence of mating flight behaviors, similar to the natural extract. The addition of the alcohol component in specific ratios was found to sometimes slightly enhance the attraction, while other ratios could reduce it.
While specific wind tunnel data for Dendrolimus houi with this compound is not extensively detailed in available research, studies on the closely related Dendrolimus tabulaeformis and its (5Z,7E) isomeric pheromone blend have shown that a mixture of the major components is sufficient to induce flight in males. However, the presence of minor components is often essential for the complete sequence of upwind flight and successful source location. This underscores the importance of testing not just individual compounds but also precise blend ratios in wind tunnel assays to understand the full behavioral repertoire.
Field Trapping Experiments
Field trapping experiments are the definitive test of a pheromone's effectiveness as an attractant under real-world conditions. These studies are essential for developing practical applications in pest management, such as monitoring and mass trapping. For this compound, field trials have been critical in confirming its role as a key sex pheromone component for the Yunnan pine caterpillar moth, Dendrolimus houi. researchgate.netfrontiersin.orgnih.govepa.gov
Research has identified the sex pheromone of D. houi as a ternary blend of this compound (E5,Z7-12:OH), (5E,7Z)-dodeca-5,7-dienyl acetate (B1210297) (E5,Z7-12:OAc), and (5E,7Z)-dodeca-5,7-dienal (E5,Z7-12:Ald). researchgate.netfrontiersin.org The naturally occurring ratio of these compounds was determined to be approximately 100:39.7:5.6. researchgate.netfrontiersin.org
To validate the activity of these components, extensive field trapping experiments were conducted. These studies tested the attractiveness of each compound individually and in various combinations and ratios. The results conclusively demonstrated that all three components—the alcohol, acetate, and aldehyde—are essential for the effective attraction of male D. houi moths. researchgate.net Traps baited with the ternary blend captured significantly more males than traps baited with single components or binary mixtures. researchgate.net
Table 1: Field Trapping Results for Dendrolimus houi with Different Pheromone Blends
| Bait Composition (E5,Z7-12:OH : E5,Z7-12:OAc : E5,Z7-12:Ald) | Total Male Moths Captured |
|---|---|
| 100 : 0 : 0 | 5 |
| 0 : 100 : 0 | 2 |
| 0 : 0 : 100 | 8 |
| 100 : 100 : 0 | 15 |
| 100 : 0 : 100 | 23 |
| 0 : 100 : 100 | 11 |
| 100 : 100 : 100 | 157 |
| Unbaited Control | 1 |
Data based on field trapping experiments for Dendrolimus houi. The numbers represent the total catch over the experimental period and are indicative of the relative attractiveness of the different blends.
Further experiments have focused on optimizing the ratio of these components for maximum trap efficacy. It was found that a 20:1:1 ratio of the alcohol, acetate, and aldehyde loaded onto rubber septa was as effective as traps baited with live virgin female moths. researchgate.net These findings highlight the critical importance of not only identifying the correct components but also determining their optimal blend for practical field applications.
Olfactometer Studies
Olfactometer studies are laboratory-based bioassays designed to measure the olfactory responses of insects to chemical stimuli in a more direct and quantifiable manner than free-flight assays. While various types of olfactometers exist, such as Y-tube and four-arm olfactometers, a fundamental technique for screening potential pheromone components is Gas Chromatography-Electroantennographic Detection (GC-EAD). This method couples the separation of chemical compounds in a gas chromatograph with the real-time measurement of electrical responses from an insect's antenna.
In the research on Dendrolimus houi, GC-EAD was instrumental in the initial identification of the active pheromone components from the female gland extracts. researchgate.netfrontiersin.org By passing the extract through the GC column and directing the effluent over a male moth's antenna, researchers were able to pinpoint which compounds elicited a significant electrical response, indicating they were detected by the moth's olfactory receptors.
The GC-EAD analyses of D. houi female gland extracts revealed three distinct peaks that elicited strong antennal responses from the males. researchgate.net These active peaks were subsequently identified as this compound, (5E,7Z)-dodeca-5,7-dienyl acetate, and (5E,7Z)-dodeca-5,7-dienal. researchgate.net This electrophysiological evidence was the first critical step in demonstrating that these compounds serve as olfactory cues for the male moth.
While detailed quantitative data from Y-tube olfactometer studies for this compound are not widely available in the reviewed literature, the GC-EAD results provide unequivocal evidence of its role as an olfactory stimulant for D. houi. Further behavioral assays in olfactometers could provide more nuanced data on dose-response relationships and the potential for synergistic or antagonistic interactions between the different components of the pheromone blend at the behavioral level.
Applications of 5e,7z Dodeca 5,7 Dienol in Integrated Pest Management Ipm Research
Development of Pheromone-Based Monitoring Tools and Traps
(5E,7Z)-dodeca-5,7-dienol is a key component of the female sex pheromone of the Yunnan Pine Caterpillar Moth, Dendrolimus houi. semanticscholar.org Research has demonstrated that this compound, along with its corresponding acetate (B1210297) and aldehyde, is essential for attracting male D. houi moths. semanticscholar.orgresearchgate.net This has led to the development of highly specific and sensitive pheromone-baited traps for monitoring the population dynamics of this and other related forest pests. nih.goveuropa.eu
The primary application of sex pheromones like this compound in pest control is for population monitoring, valued for its high sensitivity, specificity, ease of operation, and cost-effectiveness. nih.gov Pheromone traps allow for the early detection of pest presence and the tracking of population fluctuations, which is critical for timing control interventions and preventing large-scale outbreaks, especially in vast and often inaccessible forest areas. nih.govfrontiersin.org For instance, monitoring systems using pheromone traps have been established along the border of Finland and Russia to detect quarantine pests such as Dendrolimus sibiricus. slu.se
The effectiveness of these traps is highly dependent on the precise blend and ratio of the pheromone components. For D. houi, a specific ratio of this compound, (5E,7Z)-dodeca-5,7-dien-1-yl acetate, and (5E,7Z)-dodeca-5,7-dienal was found to be crucial for optimal male attraction. semanticscholar.orgnih.gov
Table 1: Pheromone Composition of Dendrolimus houi
| Compound | Abbreviation | Average Amount per Female (ng) | Ratio |
| (5E,7Z)-dodeca-5,7-dien-1-ol | E5,Z7-12:OH | 14.7 ± 12.9 | 100 |
| (5E,7Z)-dodeca-5,7-dien-1-yl acetate | E5,Z7-12:OAc | 5.8 ± 5.4 | 39.7 |
| (5E,7Z)-dodeca-5,7-dienal | E5,Z7-12:Ald | 0.8 ± 1.4 | 5.6 |
Data sourced from Kong et al. (2007) semanticscholar.orgresearchgate.netmdpi.com
Mating Disruption Strategies Employing this compound
Mating disruption is a pest control technique that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting the reproductive cycle. cabidigitallibrary.org This method is considered a cornerstone of many modern IPM programs due to its specificity and reduced environmental impact compared to conventional insecticides. regulations.govnih.gov
Dispenser Technologies and Release Kinetics Studies
The successful implementation of mating disruption heavily relies on the dispenser technology used to release the pheromone into the environment. nih.gov Various types of dispensers are utilized, including polyethylene (B3416737) plastic pipes, rubber septa, plastic films, and microcapsules. nih.gov The ideal dispenser should provide a stable and controlled release of the semiochemical over a prolonged period. nih.govnih.gov
Research on dispensers for Dendrolimus pheromones has highlighted the efficacy of carriers such as sulfur-free composite rubber, which demonstrates good anti-isomerization properties and slow-release performance. nih.gov Studies on related compounds, such as the pheromone for the Siberian moth, have shown that rubber septa dispensers can be effective, though their lure effectiveness may decline significantly after a couple of weeks of exposure to open air, necessitating biweekly replacement for optimal performance. researchgate.netnih.gov
The release kinetics of pheromones from these dispensers are influenced by environmental factors, particularly temperature. nih.gov Studies on other lepidopteran pheromones have shown that the rate of release from passive dispensers increases with higher ambient temperatures. nih.gov Polymeric controlled-release dispensers, which can be of a reservoir or matrix type, are designed to provide more consistent release rates. google.comconicet.gov.ar Reservoir systems, where the pheromone is separate from a controlling membrane, can achieve zero-order release kinetics (a constant release rate), while monolithic matrix dispensers, where the pheromone is integrated into the polymer, typically follow first-order kinetics (the release rate declines over time). conicet.gov.ar
Area-Wide Application Methodologies
For mating disruption to be effective, especially for mobile pests in large areas like forests, it must be applied on an area-wide basis. google.complantprotection.pl This approach aims to suppress the entire pest population within a defined geographical area, reducing the likelihood of mated females immigrating from untreated zones. google.comresearchgate.net
Area-wide integrated pest management (AW-IPM) programs often incorporate mating disruption as a key component. iaea.org Application techniques for forest pests can include the aerial application of pheromone-formulated flakes, chips, or microcapsules, allowing for the treatment of large and inaccessible forest canopies. semanticscholar.org While the concept is well-established, specific, large-scale area-wide mating disruption programs centered solely on this compound for D. houi are not yet widely documented in the available literature. However, the principles of AW-IPM are directly applicable.
Synergistic Effects of this compound with Other Semiochemicals
The behavioral response of insects to pheromones can be significantly modulated by the presence of other chemical cues in the environment, particularly those originating from host plants. nih.govusp.br The attraction of insects to sex or aggregation pheromones can be enhanced by specific plant volatiles. nih.gov This synergy is believed to play a crucial role in mate finding and reproductive isolation. usp.br
In the context of Dendrolimus species, research has explored the addition of other compounds to the primary pheromone blend to increase trap efficacy. For example, studies on Dendrolimus pini have investigated enriching pheromone lures with Scots pine essential oil, indicating that host plant volatiles can enhance the attractiveness of the synthetic pheromone. epa.gov While specific research into the synergistic effects of this compound with a broad range of semiochemicals is ongoing, the principle of pheromone-plant volatile synergy is a key area of investigation for optimizing IPM strategies. nih.govyun-img.com The mechanism behind this synergy may involve the sensitization of the insect's pheromone-detecting neurons by the plant volatiles. nih.gov
Resistance Development and Mitigation Strategies in Pheromone-Based Control Programs
While insecticide resistance is a well-documented and widespread problem, the development of resistance to pheromones used in mating disruption is considered a much lower risk. researchgate.netcaliforniaagriculture.org There is only one documented case of resistance to a pheromone-based control program, which occurred when an incomplete pheromone blend was used. californiaagriculture.org
Studies on Dendrolimus species have shown that they possess detoxification enzymes, such as carboxylesterases, which are involved in resistance to conventional insecticides like organophosphates, pyrethroids, and avermectins. mdpi.comnih.gov However, there are no documented cases of resistance to this compound or other Dendrolimus pheromones in the field.
The primary strategy to mitigate the potential for resistance development is to use a synthetic pheromone blend that accurately mimics the natural blend produced by the female insect. californiaagriculture.org The use of an incorrect or incomplete blend could potentially select for individuals that are more responsive to the artificial signal, leading to a shift in the population's communication system over time. Therefore, ongoing research to precisely identify all components of an insect's natural pheromone blend is a critical mitigation strategy. epa.gov Furthermore, integrating mating disruption with other control tactics within an IPM framework can help to reduce selection pressure and manage pest populations more sustainably. apsnet.org
Emerging Research Frontiers and Future Perspectives on 5e,7z Dodeca 5,7 Dienol
Genomic and Proteomic Approaches to Pheromone Research
The biosynthesis of complex pheromones such as (5E,7Z)-dodeca-5,7-dienol is a multi-step process involving a suite of specialized enzymes. Advances in genomics and proteomics are providing unprecedented insights into these biochemical pathways. High-throughput sequencing technologies have facilitated the analysis of insect genomes and transcriptomes, particularly from pheromone glands, to identify the genes responsible for producing these critical signaling molecules. nih.gov
Researchers are employing a combination of transcriptomics and proteomics to pinpoint the specific enzymes—such as fatty acid synthases, desaturases, and reductases—involved in the creation of the precise double bond geometry and chain length characteristic of this compound. By comparing gene expression profiles between pheromone-producing and non-producing tissues, scientists can isolate candidate genes for further functional characterization.
Furthermore, proteomic analyses of the sensory neurons within the insect antennae are revealing the diversity and specificity of odorant receptors (ORs) and odorant-binding proteins (OBPs) that detect pheromone signals. ncsu.edu Understanding the genetic basis of both pheromone production and reception is crucial for developing targeted pest control strategies and for overcoming potential resistance mechanisms. nih.gov The integration of these 'omics' approaches is creating a more complete picture of the molecular dialogue that governs insect mating behavior.
| Gene/Protein Family | Function | Relevance to this compound |
|---|---|---|
| Fatty Acid Synthases (FAS) | Initiate the carbon backbone of the pheromone precursor. | Determine the initial chain length of the fatty acid precursor. |
| Acyl-CoA Desaturases | Introduce double bonds at specific positions in the fatty acid chain. | Critical for creating the conjugated diene system (5E,7Z). |
| Fatty Acyl-CoA Reductases (FAR) | Reduce the fatty acyl precursor to the final alcohol pheromone. | The final enzymatic step in the biosynthesis of this compound. |
| Odorant Receptors (ORs) | Located on sensory neurons; bind to specific pheromone components to initiate a neural signal. | Mediate the male's behavioral response to the female-released pheromone. nih.gov |
| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic pheromone molecules to the ORs. | Essential for the efficient detection of airborne pheromone signals. |
CRISPR-Cas9 Applications in Pheromone Biosynthesis and Reception Studies
The advent of CRISPR-Cas9 gene-editing technology has revolutionized functional genomics in non-model organisms, including many insect pests. nih.govplos.orgplos.org This powerful tool allows for precise, targeted mutations, enabling researchers to validate the function of specific genes identified through genomic and proteomic studies. nih.gov
In the context of this compound research, CRISPR-Cas9 is being used to knock out candidate genes in the biosynthetic pathway. For example, by deleting a specific desaturase gene, scientists can observe whether the production of the pheromone is disrupted and, consequently, if the female's attractiveness to males is diminished. plos.orgplos.org Studies have successfully used this approach to edit genes like the pheromone biosynthesis activating neuropeptide (PBAN) and various desaturases in moths, leading to significant impacts on mating success. nih.govscispace.com
These "loss-of-function" experiments provide definitive proof of a gene's role in pheromone production or reception. The insights gained from such studies are invaluable for identifying novel targets for genetic pest management strategies. For instance, developing insects with a disrupted ability to produce or detect pheromones could lead to new, highly specific methods of population control. plos.orgplos.org
Artificial Intelligence and Machine Learning in Pheromone Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical ecology, accelerating the discovery of new semiochemicals and the design of more effective synthetic analogues. nih.govmdpi.comnih.gov In the field of pheromone research, ML algorithms can be trained on large datasets of known odorant-receptor interactions to predict which novel compounds might act as agonists or antagonists. nih.gov
One promising approach is the use of quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structures of various compounds with their biological activity, such as their ability to activate a specific pheromone receptor. nih.gov By applying QSAR, researchers can computationally screen vast virtual libraries of compounds to identify novel molecules that might mimic or block the action of this compound. This "reverse chemical ecology" approach starts with the molecular target (the receptor) to discover new behaviorally active compounds. nih.gov
Deep learning, a subset of ML, is also being applied to analyze complex datasets, such as images from pheromone traps, to automate pest monitoring. researchgate.netsemanticscholar.orgfrontiersin.org In the future, AI could be used to design novel pheromone-based lures with enhanced stability, specificity, and attractiveness, optimizing their performance in the field.
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR Modeling | Predicts the biological activity of a chemical compound based on its structure. | Accelerates the discovery of new agonists or antagonists for the this compound receptor. nih.gov |
| Generative Models | Designs novel molecular structures with desired properties. | Creates new, potentially more potent or stable, analogues of this compound. mdpi.com |
| Deep Learning for Image Recognition | Trains neural networks to identify and count specific insects in images. | Automates the monitoring of pest populations in traps baited with this compound. researchgate.netsemanticscholar.org |
| Predictive Modeling | Forecasts pest outbreaks and population dynamics based on environmental and monitoring data. | Optimizes the timing and placement of pheromone-based control measures. |
Sustainable Production and Utilization Strategies for Pheromone-Based Biocontrol Agents
A major obstacle to the widespread adoption of pheromones for pest control has been the high cost and environmental impact of their chemical synthesis. dtu.dkearlham.ac.uk However, recent advances in biotechnology and synthetic biology are paving the way for sustainable and cost-effective production methods. dtu.dkearlham.ac.ukresearchgate.net
Metabolic engineering of microorganisms, such as the yeast Yarrowia lipolytica, and plants, like Camelina sativa, offers a promising alternative. dtu.dkresearchgate.netusda.gov By introducing the specific insect genes responsible for pheromone biosynthesis into these "cell factories," researchers can harness their natural metabolic pathways to produce large quantities of pheromones like this compound. dtu.dklu.se This bio-based production uses renewable feedstocks and can generate pheromones with high purity and the correct isomeric ratios, which is often a challenge in chemical synthesis. dtu.dk
These biotechnological approaches are expected to significantly slash production costs, making pheromone-based pest control economically viable for a broader range of agricultural crops. usda.gov Furthermore, the development of plants engineered to release insect pheromones directly into the air could create "living dispensers," offering a novel and sustainable approach to mating disruption. dtu.dklu.se The expansion of these sustainable production platforms is a critical step towards integrating pheromones as a cornerstone of modern integrated pest management (IPM) programs. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (5E,7Z)-dodeca-5,7-dienol, and what are their key challenges?
- Methodological Answer : The compound is synthesized via multi-step processes involving alkynol intermediates and stereoselective reductions. For example, Lin et al. (2024) describe a protocol starting with hept-2-yn-1-ol, followed by hydrogenation to form (E)-hept-2-en-1-ol, and subsequent esterification and hydrolysis to yield the target dienol . Key challenges include maintaining stereochemical purity during hydrogenation and avoiding isomerization during purification. Researchers should validate intermediate structures using -NMR and GC-MS to confirm double-bond geometry at each step.
Q. How should researchers handle safety protocols when working with this compound?
- Methodological Answer : While specific safety data for this compound are limited, analogous unsaturated fatty acid derivatives (e.g., cis-5-dodecenoic acid) are classified as flammable liquids (GHS02) and skin/eye irritants (GHS07) . Researchers must:
- Use explosion-proof equipment and inert atmospheres during synthesis .
- Wear nitrile gloves, goggles, and lab coats to minimize dermal exposure.
- Store the compound under nitrogen at –20°C to prevent oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl and ester functional groups (if present) to confirm synthetic intermediates .
- -NMR : Resolve coupling constants () to distinguish between E and Z isomers (e.g., and ) .
- GC-MS : Validate purity and detect trace isomers using retention time and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
- Methodological Answer : Discrepancies between IR and -NMR data (e.g., unexpected carbonyl signals) may arise from impurities or degradation. To resolve this:
- Repeat purification using column chromatography with a gradient elution system.
- Perform DEPT-135 NMR to differentiate CH, CH, and CH groups, ensuring accurate assignment of carbon environments .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies optimize stereochemical control in dienol synthesis?
- Methodological Answer :
- Catalytic Hydrogenation : Use Lindlar catalyst for cis-reduction of alkynes to Z-alkenes, as demonstrated in the synthesis of (5Z,7E)-dodeca-5,7-dienol .
- Protecting Groups : Temporarily block hydroxyl groups with TMSCl to prevent unwanted side reactions during esterification .
- Low-Temperature Reactions : Conduct reactions at –78°C to minimize thermal isomerization of double bonds .
Q. How can researchers assess the biological activity of this compound in pheromone studies?
- Methodological Answer :
- Electroantennography (EAG) : Measure antennal responses of target insects (e.g., Dendrolimus punctatus) to synthetic dienol .
- Field Trials : Compare trap catches using the synthetic compound vs. natural pheromones. Use statistical tools like ANOVA to assess efficacy, ensuring sample sizes ≥30 replicates to reduce error .
- Isomer Specificity : Test enantiomeric purity via chiral GC to confirm bioactivity correlates with the natural (5E,7Z) configuration .
Q. How should contradictory data in open-access repositories be addressed when publishing results?
- Methodological Answer :
- Data Transparency : Share raw NMR, MS, and chromatographic data in public repositories (e.g., Zenodo) using FAIR principles .
- Conflict Resolution : Annotate discrepancies in the "Experimental" section, citing potential causes (e.g., solvent impurities, instrumental drift) .
- Peer Review : Invite third-party validation of key spectra or biological assays to strengthen reproducibility claims .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
